5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide
Description
This compound features a benzamide core substituted with a 2-fluoro group and a 4-methoxyphenyl amine. The sulfonyl group is attached to a 1,1-dioxidotetrahydrothiophen-3-yl moiety, conferring rigidity and electronic effects due to the sulfone group.
Properties
Molecular Formula |
C18H18FNO6S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H18FNO6S2/c1-26-13-4-2-12(3-5-13)20-18(21)16-10-14(6-7-17(16)19)28(24,25)15-8-9-27(22,23)11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,21) |
InChI Key |
WSRZGBKMYCPMLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis begins with the selection of appropriate starting materials, which generally include:
- Aromatic amines : These serve as the base for the amide functionality.
- Sulfonyl chlorides : These are crucial for introducing the sulfonyl group into the molecule.
- Fluorinated reagents : Such as fluorinated acids or fluorinating agents to introduce the fluorine atom.
Synthetic Route
The following steps outline a general synthetic route for the preparation of this compound:
-
- The aromatic amine is reacted with a sulfonyl chloride in an appropriate solvent (often dichloromethane or THF) under basic conditions to form the sulfonamide intermediate.
-
- The sulfonamide intermediate undergoes nucleophilic substitution with a fluorinating agent (e.g., potassium fluoride or another suitable fluorine source) to introduce the fluorine atom at the desired position on the aromatic ring.
Cyclization and Final Modifications :
- A cyclization step may be required to form the tetrahydrothiophene ring, often involving a dioxo compound that reacts under acidic or basic conditions.
- The final product is purified using standard techniques such as recrystallization or column chromatography.
Reaction Conditions
The reaction conditions play a critical role in determining the yield and purity of the final product. Key parameters include:
- Temperature : Many reactions are carried out at room temperature or slightly elevated temperatures to facilitate reaction rates.
- Solvent : The choice of solvent can influence solubility and reactivity; common solvents include THF, dichloromethane, and ethanol.
- Reaction Time : Depending on the reactivity of the starting materials, reaction times can vary from several hours to overnight.
Characterization of Product
After synthesis, characterization techniques are employed to confirm the structure and purity of this compound:
| Characterization Method | Description |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Used to determine the molecular structure and confirm functional groups. |
| Mass Spectrometry (MS) | Confirms molecular weight and composition. |
| Infrared Spectroscopy (IR) | Identifies functional groups based on absorption characteristics. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and separation from by-products. |
Research Findings
Recent studies have focused on optimizing these preparation methods to enhance yields and reduce reaction times. Notable findings include:
- The use of novel fluorinating agents that improve selectivity for fluorination without affecting other functional groups.
- Development of one-pot synthesis strategies that streamline multiple steps into a single reaction vessel, reducing time and material costs.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, resulting in a simpler structure.
Substitution: The fluorine atom and methoxyphenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing sulfonamide and fluorinated phenyl groups have been shown to inhibit specific cancer cell lines by interfering with metabolic pathways crucial for tumor growth. The compound may also possess similar properties due to its structural components.
Enzyme Inhibition
The compound's design suggests potential applications as an enzyme inhibitor. Specifically, it could target enzymes involved in inflammatory processes or cancer progression. In silico studies have demonstrated that derivatives of similar structures can effectively bind to active sites of enzymes such as lipoxygenase, leading to reduced enzyme activity and subsequent therapeutic effects .
Case Study: In Silico Docking Studies
In a recent study involving a series of benzamide derivatives, including those with methoxy and fluorine substitutions, researchers performed molecular docking simulations to evaluate binding affinities against specific enzyme targets. The results indicated that certain modifications significantly enhanced binding interactions, suggesting that the compound could be optimized for improved efficacy as an inhibitor .
Synthetic Pathways
The synthesis of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide typically involves several steps:
- Formation of the Sulfonamide : The initial step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide linkage.
- Introduction of Fluorine : Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI).
- Final Coupling Reaction : The final step often involves coupling the resulting sulfonamide with an appropriate benzoyl chloride derivative to yield the target compound.
Table 2: Synthetic Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Sulfonamide | Nucleophilic substitution | Sulfonyl chloride |
| Fluorination | Electrophilic fluorination | N-fluorobenzenesulfonimide |
| Coupling Reaction | Acylation | Benzoyl chloride |
Mechanism of Action
The mechanism of action of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group and fluorine atom play crucial roles in binding to enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and synthesis insights of the target compound with analogs from the evidence:
Key Structural Differences and Implications
In contrast, phenylsulfonyl groups in compounds [7–9] () offer planar aromaticity but less flexibility . Compound 879565-27-2 () replaces the sulfonyl-linked benzamide with a furan-methyl group, reducing steric hindrance but possibly compromising sulfonamide-specific interactions .
Heterocyclic Substituents :
- Thiazole and triazole groups in AB4/AB5 () may improve metabolic stability compared to the target's tetrahydrothiophene ring. However, their lower similarity scores (0.479–0.500) suggest divergent pharmacophores .
- NS5 inhibitors () feature thiophene and methoxy groups, which are structurally distinct but share the benzamide scaffold, highlighting the scaffold's versatility in drug design .
Synthetic Pathways :
- The target compound likely requires sulfonation and amidation steps, analogous to methods in , where sodium hydroxide-mediated cyclization was used for triazole-thiones .
- Compounds like 879565-27-2 () may involve alkylation of the tetrahydrothiophene sulfonamide, differing from the target's synthesis .
Research Findings and Implications
- Electronic Effects : The 1,1-dioxidotetrahydrothiophen-3-yl sulfonyl group in the target compound provides strong electron-withdrawing character, which could enhance binding to cationic residues in biological targets compared to phenylsulfonyl analogs .
- Bioactivity Potential: While NS5 inhibitors () demonstrate antiviral activity, the target's 2-fluoro and 4-methoxyphenyl groups may improve blood-brain barrier penetration or selectivity for neurological targets .
Biological Activity
5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide is a novel compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Description |
|---|---|
| Molecular Formula | C22H23N3O6S |
| Molecular Weight | 457.50 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor signaling pathways, influencing various biological processes. The exact mechanism requires further elucidation but is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation.
- Receptor Modulation : Interaction with receptors that mediate cellular responses to growth factors.
Antitumor Activity
Recent studies have indicated that compounds similar to the one exhibit significant antitumor properties. For example, derivatives have shown high efficacy against various cancer cell lines, including lung cancer models (A549, HCC827). The IC50 values for these compounds suggest potent activity:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.12 |
| HCC827 | 5.13 |
| NCI-H358 | 0.85 |
These results indicate that structural modifications in benzamide derivatives can enhance their antitumor efficacy while minimizing toxicity to normal cells .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria has revealed promising results. For instance, studies have shown effective inhibition of Staphylococcus aureus and Escherichia coli, highlighting the compound's versatility as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a study examining the effects of various benzamide derivatives on lung cancer cell lines, the compound demonstrated significant cytotoxicity at low concentrations. The findings suggested that modifications to the sulfonyl group could enhance selectivity for cancer cells over normal fibroblasts, indicating a potential therapeutic window for further development .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of related compounds found that those containing sulfonyl groups exhibited enhanced activity against both bacterial strains tested. This study utilized broth microdilution methods per CLSI guidelines to determine minimum inhibitory concentrations (MICs), confirming the efficacy of these compounds in combating infections .
Q & A
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
- Methodology :
- ADME Profiling : Measure plasma half-life (t) and bioavailability in rodent models via LC-MS.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites.
- Tissue Distribution : Radiolabel the compound (e.g., C) for autoradiography in target organs .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
